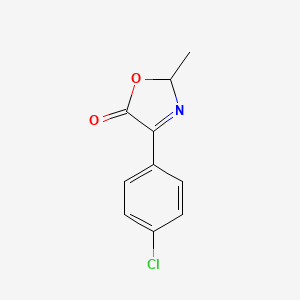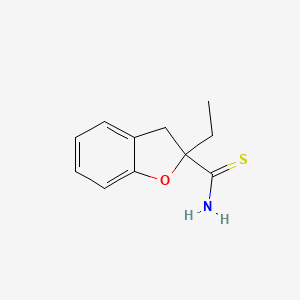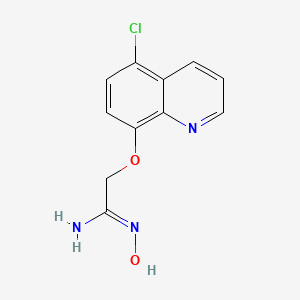
2-((5-Chloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Chloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a quinoline ring substituted with a chlorine atom and an oxyacetimidamide group, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloroquinoline with an appropriate hydroxyacetimidamide derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((5-Chloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the oxyacetimidamide group.
Substitution: The chlorine atom on the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH .
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring or the oxyacetimidamide group .
Scientific Research Applications
2-((5-Chloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-((5-Chloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-((5-chloroquinolin-8-yl)oxy)acetate: Shares a similar quinoline structure but with an ethyl ester group instead of the hydroxyacetimidamide group.
2-((5-Chloroquinolin-8-yl)oxy)acetic acid: Another related compound with a carboxylic acid group instead of the hydroxyacetimidamide group
Uniqueness
2-((5-Chloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10ClN3O2 |
|---|---|
Molecular Weight |
251.67 g/mol |
IUPAC Name |
2-(5-chloroquinolin-8-yl)oxy-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C11H10ClN3O2/c12-8-3-4-9(17-6-10(13)15-16)11-7(8)2-1-5-14-11/h1-5,16H,6H2,(H2,13,15) |
InChI Key |
BOSYYEXNJSSAQM-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC/C(=N/O)/N)Cl |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OCC(=NO)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


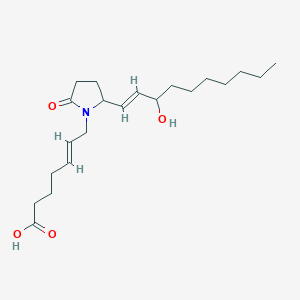

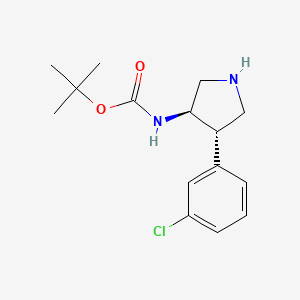
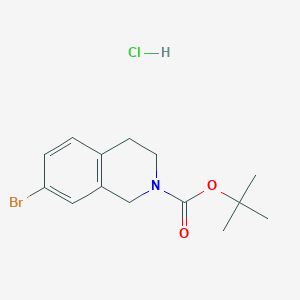



![5-Oxazolepropanoic acid, 2-methyl-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B12889472.png)


![(16aR)-1,16-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12-octahydrodibenzo[b,d][1,6]diazacyclododecine](/img/structure/B12889480.png)
